molecular formula C17H18ClNO3 B268569 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide

2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide

Cat. No. B268569
M. Wt: 319.8 g/mol
InChI Key: CUCYSKUIRYBSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide, also known as CEIB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a benzamide derivative that has been synthesized through a multi-step process and has shown promising results in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinases and the modulation of intracellular signaling pathways. 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has also been shown to bind to DNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has been shown to have both biochemical and physiological effects. Biochemically, 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases. Physiologically, 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has been shown to reduce inflammation, protect neurons from oxidative stress, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide in lab experiments is its potency and specificity. 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has been shown to have a high affinity for its target enzymes, which allows for lower concentrations to be used in experiments. However, one limitation of using 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination therapy with other anti-cancer drugs. Additionally, more studies are needed to determine the optimal dosage and administration of 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide for different research applications. Overall, 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has shown promising results in various research applications and warrants further investigation.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 4-(2-ethoxyethoxy)aniline to form 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide. The compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has been studied for its potential use in various research applications, including cancer therapy, inflammation, and neurological disorders. In cancer therapy, 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Product Name

2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C17H18ClNO3/c1-2-21-11-12-22-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

CUCYSKUIRYBSAU-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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